molecular formula C25H30N8OS.2HCl B1573846 PF 3758309 dihydrochloride

PF 3758309 dihydrochloride

Cat. No.: B1573846
M. Wt: 563.55
Attention: For research use only. Not for human or veterinary use.
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Description

Rationale for Kinase Inhibition as a Research Strategy

Protein kinases are crucial regulators of almost all cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. nih.govfrontiersin.orgjournaljcti.com This makes them prime targets for the development of inhibitors. Kinase inhibition as a research strategy offers several advantages:

Target Validation: Specific inhibitors can be used to probe the function of a particular kinase in a cellular or organismal context, helping to validate it as a potential therapeutic target. nih.gov

Pathway Dissection: By inhibiting a specific kinase, researchers can elucidate its position and role within complex signaling networks.

Therapeutic Potential: The development of potent and selective kinase inhibitors is a major focus of drug discovery, with numerous inhibitors already approved for clinical use, particularly in oncology. journaljcti.commdpi.com

Inhibitors can be ATP-competitive, binding to the highly conserved ATP-binding pocket, or non-ATP-competitive (allosteric), binding to other sites on the kinase to modulate its activity. nih.gov The latter often offer greater selectivity.

Contextualization of PF 3758309 Dihydrochloride (B599025) as a Research Probe

PF-3758309 is an ATP-competitive inhibitor that has been instrumental in elucidating the functions of PAK4. medchemexpress.comapexbt.com It exhibits high potency against PAK4, with a reported dissociation constant (Kd) of 2.7 nM and an IC50 of 1.3 nM for the inhibition of the PAK4 substrate GEF-H1 in cells. medchemexpress.comrndsystems.comtocris.comapexbt.combio-techne.com

While potent against PAK4, PF-3758309 also shows activity against other PAK isoforms, particularly PAK1, PAK5, and PAK6, with less activity against PAK2 and PAK3. medchemexpress.comchemicalprobes.org This cross-reactivity is an important consideration for researchers using this compound, and it is often recommended to use it with caution and in conjunction with other experimental approaches to confirm findings. chemicalprobes.org Despite this, PF-3758309 has been widely used to investigate the role of PAK4 in processes such as anchorage-independent growth, apoptosis, and cytoskeletal remodeling in various cancer cell lines. medchemexpress.comapexbt.com Its ability to inhibit tumor growth in xenograft models further highlights its utility as a research tool. rndsystems.comtocris.comapexbt.combio-techne.com

Interactive Data Table: Kinase Inhibition Profile of PF-3758309

Kinase TargetReported Potency (IC50/Ki/Kd)Reference
PAK4Kd = 2.7 nM; Ki = 18.7 nM; IC50 = 1.3 nM medchemexpress.comrndsystems.com
PAK1Ki = 13.7 nM medchemexpress.com
PAK2IC50 = 190 nM medchemexpress.comchemicalprobes.org
PAK3IC50 = 99 nM medchemexpress.comchemicalprobes.org
PAK5Ki = 18.1 nM medchemexpress.com
PAK6Ki = 17.1 nM medchemexpress.com
GEF-H1 (PAK4 substrate)IC50 = 1.3 nM apexbt.com
Anchorage-independent growthIC50 = 4.7 nM apexbt.com

Properties

Molecular Formula

C25H30N8OS.2HCl

Molecular Weight

563.55

Synonyms

N-[(1S)-2-(Dimethylamino)-1-phenylethyl]-4,6-dihydro-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide dihydrochloride

Origin of Product

United States

Molecular Mechanism of Action of Pf 3758309 Dihydrochloride

ATP-Competitive Inhibition of PAK Isoforms

PF-3758309 functions as an ATP-competitive inhibitor, meaning it binds to the kinase domain of PAK enzymes in the same location as ATP, the primary phosphate (B84403) donor for the phosphorylation reactions catalyzed by kinases. nih.govnih.govnih.gov By occupying the ATP-binding pocket, PF-3758309 physically obstructs the binding of ATP, thereby preventing the transfer of a phosphate group to downstream substrate proteins and effectively blocking the kinase's catalytic activity. nih.gov This mode of inhibition is a common and effective strategy for targeting protein kinases.

Potency and Selectivity Spectrum Across PAK1, PAK2, PAK3, PAK4, PAK5, and PAK6

PF-3758309 was initially identified as a potent inhibitor of PAK4, with a dissociation constant (Kd) of 2.7 nM and an inhibitory constant (Ki) of 18.7 nM. medchemexpress.comselleckchem.com However, further studies revealed that it exhibits broad activity against all six isoforms of the PAK family, making it a pan-PAK inhibitor. nih.govaacrjournals.org The compound shows similar high potency against the other group II PAKs (PAK5 and PAK6) and the group I member PAK1. nih.govmedchemexpress.com It is less active against the other two group I isoforms, PAK2 and PAK3. nih.govmedchemexpress.com The varying degrees of potency are attributed to the similarities and differences in the amino acid sequences and structures of the catalytic domains across the PAK family. nih.gov

The inhibitory activity of PF-3758309 across the PAK isoforms is summarized in the table below.

PAK IsoformInhibition Value (Ki or IC50)
PAK1 Ki = 13.7 ± 1.8 nM
PAK2 IC50 = 190 nM
PAK3 IC50 = 99 nM
PAK4 Ki = 18.7 ± 6.6 nM
PAK5 Ki = 18.1 ± 5.1 nM
PAK6 Ki = 17.1 ± 5.3 nM

Data compiled from multiple sources. nih.govnih.govmedchemexpress.com

Binding Characteristics within the Kinase Domain

X-ray crystallography studies of PF-3758309 in complex with the PAK4 catalytic domain have provided detailed insights into its binding mode. nih.govresearchgate.net The inhibitor settles into the ATP-binding site, where its pyrrolopyrazole core and the amine linker to the thienopyrimidine ring form multiple hydrogen-bond interactions with the hinge region of the kinase. nih.govnih.govresearchgate.net

Key interactions that stabilize the binding and contribute to its potency include:

A crucial hydrogen bond formed by the urea (B33335) carbonyl oxygen of PF-3758309 with a conserved water molecule, which in turn solvates the charged residues Lys350 and Asp458. nih.govresearchgate.net

A strong charge-charge interaction between the dimethylamine (B145610) group of the inhibitor and the aspartate residue Asp458. nih.govresearchgate.net

Hydrophobic interactions between the thienopyrimidine ring of the compound and various residues, including Gly328, Val335, and Gly401. researchgate.net

The gem-dimethyl group on the pyrrolopyrazole core engages in hydrophobic interactions with several key residues, including the "gatekeeper" residue Met395. researchgate.net This feature also plays a role in selectivity by creating steric clashes with residues in other kinases. researchgate.net

Downstream Molecular Pathway Modulation

By inhibiting PAKs, PF-3758309 triggers a cascade of effects on various downstream signaling pathways that are regulated by these kinases. This modulation of downstream events is the basis for its observed cellular effects, such as the inhibition of cell proliferation and the induction of apoptosis. medchemexpress.comnih.gov

Inhibition of Specific PAK Substrate Phosphorylation (e.g., GEF-H1)

A direct consequence of PAK inhibition by PF-3758309 is the reduced phosphorylation of their downstream substrates. One of the well-characterized substrates of PAK4 is Guanine Nucleotide Exchange Factor H1 (GEF-H1). PF-3758309 has been shown to be a potent inhibitor of GEF-H1 phosphorylation in cellular assays, with a 50% inhibitory concentration (IC50) of just 1.3 nM. nih.govmedchemexpress.comselleckchem.com This inhibition of GEF-H1 phosphorylation serves as a reliable biomarker for the cellular activity of PF-3758309 and confirms its on-target effect on PAK4 signaling. nih.gov

Influence on P53 Signaling Pathways

Global cellular analysis has revealed unexpected connections between PAK inhibition by PF-3758309 and the p53 signaling pathway. nih.govnih.govresearchgate.net The tumor suppressor protein p53 is a critical regulator of the cell cycle, DNA repair, and apoptosis. Treatment with PF-3758309 was found to be particularly active in assays involving p53. nih.gov Specifically, in cells treated with the DNA damaging agent camptothecin, PF-3758309 significantly reduced the induced levels of both p53 and its downstream target, the cell cycle inhibitor p21waf1/cip1. researchgate.net This suggests that PAK signaling, which is blocked by PF-3758309, may play a role in the stabilization or activation of p53 in response to cellular stress.

Downregulation of NF-κB Signaling Pathway Activity

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, cell survival, and proliferation. Aberrant NF-κB signaling is a hallmark of many cancers. Studies have shown that PF-3758309 can downregulate the activity of the NF-κB signaling pathway. nih.gov A phosphoprotein array analysis identified the NF-κB pathway as being significantly downregulated in cells treated with PF-3758309. nih.gov This effect is consistent with findings from PAK4 knockdown experiments and provides another critical mechanism through which this inhibitor exerts its anti-tumor effects. nih.gov

Interplay with Wnt/β-catenin, p-ERK/MAPK, and p-AKT/PI3K Pathways

Research has demonstrated that PF-3758309 dihydrochloride (B599025) modulates several critical oncogenic signaling pathways through its inhibition of PAK4. nih.govnih.gov PAK4 is known to be involved in the activation of the Wnt/β-catenin, MAPK/ERK, and PI3K/AKT pathways, which are fundamental to cancer progression. nih.govnih.gov

The Wnt/β-catenin signaling pathway is crucial in cell fate, proliferation, and migration. nih.gov Overexpression of PAK4 has been shown to induce the phosphorylation of β-catenin, leading to the activation of the Wnt/β-catenin pathway. nih.gov By inhibiting PAK4, PF-3758309 can suppress this activation. nih.govresearchgate.net Studies in mouse models have shown that treatment with PF-3758309 can modulate WNT/β-catenin signaling. researchgate.net In ErbB2-driven breast cancer cells, combined treatment with PF-3758309 and a β-catenin inhibitor resulted in the reduction of signaling activity in the β-catenin pathway, as evidenced by the loss of its targets, Myc and Cyclin D. nih.gov

The MAPK/ERK pathway, also known as the Ras-Raf-MEK-ERK pathway, is a central signaling cascade that converts extracellular signals into cellular responses like proliferation and differentiation. wikipedia.org Tumor proteomic studies have revealed that PF-3758309 can modulate signaling nodes within this pathway, including Raf and MEK. nih.gov In breast epithelial cells, treatment with PF-3758309 was found to reduce signaling activity in the ERK pathway. nih.gov

The PI3K/AKT pathway is another key signaling cascade that promotes cell survival and growth. researchgate.net PAK4 can activate this pathway, and its suppression has been found to mitigate PI3K/AKT pathway activation in breast cancer. nih.govresearchgate.net Treatment of PAK4-expressing breast cancer cells with PF-3758309 resulted in a dose-dependent decrease in the expression of PI3K and phosphorylated AKT (p-AKT). researchgate.net Similarly, in lymphoma cells, PF-3758309 has been shown to overcome resistance by targeting the RHO/RAC effector PAK2, which is upstream of the PI3K/AKT pathway. portlandpress.com Combined treatment with PF-3758309 and a β-catenin inhibitor also led to reduced signaling in the Akt pathway. nih.gov

PathwayEffect of PAK4 ActivationEffect of PF-3758309 InhibitionKey Downstream Molecules Affected
Wnt/β-cateninInduces β-catenin phosphorylation and pathway activation. nih.govSuppresses signaling activity. nih.govβ-catenin, Myc, Cyclin D nih.gov
p-ERK/MAPKActivates downstream signaling. nih.govReduces signaling activity. nih.govnih.govRaf, MEK, p-ERK nih.govnih.gov
p-AKT/PI3KActivates the pathway, promoting cell survival and proliferation. nih.govresearchgate.netReduces signaling activity and expression of key proteins. nih.govresearchgate.netPI3K, p-AKT researchgate.net

Effects on LIMK1 and Cofilin Phosphorylation

PF-3758309 dihydrochloride exerts significant influence over cytoskeletal dynamics by targeting the LIM domain kinase 1 (LIMK1) and cofilin signaling axis. nih.gov This pathway is a downstream effector of PAK4 and plays a critical role in actin filament dynamics, which is essential for cell migration and invasion. nih.gov

PAK4 directly interacts with and activates LIMK1. nih.gov Activated LIMK1, in turn, phosphorylates cofilin at serine-3. nih.govresearchgate.net This phosphorylation inactivates cofilin, a potent actin-depolymerizing factor. researchgate.netnih.gov The inactivation of cofilin leads to the stabilization of actin filaments and subsequent changes in the cytoskeleton that promote cell motility. nih.govreactome.org

By inhibiting PAK4, PF-3758309 disrupts this cascade. Mechanism studies confirm that inhibition of PAK4 leads to a reduction in the phosphorylation of its downstream targets, LIMK1 and cofilin. nih.gov In studies on mouse sperm, the PAK4 inhibitor PF-3758309 was used to investigate the phosphorylation status of LIMK1 and cofilin, demonstrating the compound's utility in studying this pathway. researchgate.net Research on pancreatic acini also utilized PF-3758309 to study the activation of cofilin. researchgate.net High-content cellular analysis has confirmed that PF-3758309 modulates known PAK4-dependent signaling nodes, including the PAK4/cofilin and LIMK2/cofilin pathways. nih.gov The inhibition of the PAK4/LIMK1/cofilin signaling pathway by PAK4 inhibitors has been shown to reduce cancer cell migration and invasion. nih.gov

MoleculeRole in PathwayEffect of PAK4 ActivationEffect of PF-3758309 Inhibition
LIMK1Kinase that phosphorylates cofilin. researchgate.netActivated by PAK4. nih.govPhosphorylation is reduced. nih.gov
CofilinActin-depolymerizing factor. researchgate.netPhosphorylated (inactivated) by LIMK1. nih.govresearchgate.netPhosphorylation is reduced, leading to its activation. nih.gov

Cellular and Preclinical Pharmacological Investigations of Pf 3758309 Dihydrochloride

In Vitro Cellular Activity and Biological Effects

PF-3758309 dihydrochloride (B599025) demonstrates a range of biological effects consistent with the inhibition of p21-activated kinase 4 (PAK4), a key regulator of various oncogenic signaling pathways. nih.gov The compound has been shown to modulate critical cellular processes involved in cancer progression, including proliferation, survival, and motility. nih.govmedchemexpress.com

Inhibition of Cellular Proliferation Across Diverse Cancer Cell Lines (e.g., Colorectal, Lung, Pancreatic, Breast, Melanoma)

PF-3758309 is a potent inhibitor of cellular proliferation across a wide spectrum of human cancer cell lines. nih.gov In a large panel screen of 92 tumor cell lines, which included colorectal, non-small-cell lung, pancreatic, and breast cancers, 46% of the cell lines exhibited IC₅₀ values less than 10 nM. nih.gov Specifically, the compound has demonstrated excellent anti-proliferation activity against lung, pancreatic, breast, and colon cancer cell lines with IC₅₀ values in the low nanomolar range. frontiersin.orgnih.gov For instance, in the A549 non-small-cell lung carcinoma cell line, PF-3758309 potently inhibits cellular proliferation with an IC₅₀ value of 20 nM. nih.govselleckchem.com

Inhibition of Cellular Proliferation (IC₅₀)
Cell LineCancer TypeIC₅₀ Value
A549Non-Small-Cell Lung20 nM
HCT116Colorectal0.24 nM
VariousLung, Pancreatic, Breast, Colon<10 nM

Suppression of Anchorage-Independent Growth

A hallmark of cellular transformation is the ability of cancer cells to grow independently of a solid substrate, a characteristic known as anchorage-independent growth. PF-3758309 effectively suppresses this capability in various tumor cell lines. nih.govmedchemexpress.com In HCT116 colon carcinoma cells, the compound inhibited anchorage-independent growth with an IC₅₀ of 0.24 ± 0.09 nM. nih.gov Across a broader panel of 20 tumor cell lines, 15 of them showed an inhibition of anchorage-independent growth with an IC₅₀ of less than 10 nM, with the average being 4.7 ± 3.0 nM. nih.govnih.gov In A549 lung cancer cells, the IC₅₀ for inhibiting anchorage-independent growth was determined to be 27 nM. nih.govmedchemexpress.comselleckchem.com

Inhibition of Anchorage-Independent Growth (IC₅₀)
Cell Line / PanelIC₅₀ Value
HCT1160.24 ± 0.09 nM
A54927 nM
Panel of 20 Tumor Lines (Average)4.7 ± 3.0 nM

Induction of Apoptosis and Cytoskeletal Remodeling

PF-3758309 has been identified as an inducer of apoptosis, or programmed cell death, and a modulator of the cell's cytoskeleton. nih.govmedchemexpress.commedchemexpress.com The compound's activity is linked to key signaling nodes that are at the nexus of cytoskeletal, cell-cycle, and apoptotic signaling processes. nih.govnih.gov In studies involving HCT116 tumor models, treatment with PF-3758309 led to a significant increase in the apoptotic marker, activated caspase-3. researchgate.net This induction of apoptosis is a key functional outcome of its antiproliferative effects. selleckchem.comresearchgate.net Furthermore, global high-content cellular analysis has confirmed that PF-3758309 modulates known PAK4-dependent signaling nodes, which play a crucial role in cytoskeletal organization. nih.govnih.govresearchgate.net

Modulation of Cell Motility and Invasion

The compound plays a significant role in inhibiting cancer cell motility and invasion, which are critical steps in metastasis. frontiersin.orgnih.govencyclopedia.pub PF-3758309 has been shown to restrict the motility of lung cancer cells. encyclopedia.pub In A549 human lung cancer cells, the inhibitor suppresses migration and invasion by regulating signaling pathways—including CREB, NF-κB, and β-catenin—that are closely related to cell movement. nih.gov This leads to the downregulation of matrix metalloproteinases (MMP-2 and MMP-9), which are crucial for the degradation of the extracellular matrix that allows cancer cells to metastasize. nih.gov The inhibition of PAK4 is also associated with mitigating cancer cell migration and invasion through the LIMK1-Cofilin pathway, which is involved in cytoskeletal changes. nih.gov

Preclinical Efficacy in Established Model Systems

The in vitro cellular activities of PF-3758309 translate to significant anti-tumor efficacy in preclinical in vivo models. nih.gov

Assessment of Tumor Growth Inhibition in Human Xenograft Models (e.g., HCT116, A549)

PF-3758309 has demonstrated the ability to block the growth of multiple human tumor xenografts. nih.govselleckchem.comresearchgate.net In studies using xenograft models, oral administration of the compound resulted in statistically significant tumor growth inhibition. medchemexpress.commedchemexpress.com This effect has been observed in models for colorectal carcinoma (HCT116), lung carcinoma (A549), melanoma (M24met), and breast cancer (MDA-MB231), among others. researchgate.net

In the HCT116 colorectal cancer xenograft model, PF-3758309 administration led to significant suppression of tumor growth, with inhibition rates recorded at 64%, 79%, and 97% at varying dose levels. frontiersin.orgnih.gov The compound's functional activity in this model was confirmed by a reduction in the proliferation marker Ki67 and an increase in the apoptosis marker activated caspase-3 within the tumor tissue. researchgate.net Significant tumor growth inhibition of over 70% was also observed in both HCT116 and A549 models. nih.gov

Human Xenograft Models with Significant Tumor Growth Inhibition
Xenograft ModelCancer Type
HCT116Colorectal Carcinoma
A549Lung Carcinoma
M24metMelanoma
Colo205Colorectal Carcinoma
GTL-16Gastric Carcinoma
DLD1Colorectal Carcinoma
MDA-MB231Breast Cancer

Pharmacodynamic Evaluation of PAK-Dependent Pathways in Preclinical Tumor Models

PF-3758309 has been identified as a potent, ATP-competitive inhibitor of p21-activated kinase 4 (PAK4). nih.govnih.gov In preclinical studies, its activity has been evaluated in various tumor models, demonstrating significant effects on PAK-dependent signaling pathways that are crucial for oncogenic processes like cell proliferation and survival. nih.govnih.gov

In cellular assays, PF-3758309 inhibits the phosphorylation of GEF-H1, a known PAK4 substrate, with a reported IC50 of 1.3 nM. nih.govnih.govmedchemexpress.com This inhibition of a key downstream effector of PAK4 demonstrates the compound's ability to disrupt the signaling cascade. Furthermore, PF-3758309 has been shown to potently inhibit the anchorage-independent growth of a panel of tumor cell lines, a hallmark of cellular transformation, with an average IC50 of 4.7 nM. nih.govnih.govmedchemexpress.com

The pharmacodynamic effects of PF-3758309 have been further investigated in human tumor xenograft models. In an HCT116 colon carcinoma xenograft model, oral administration of PF-3758309 led to a dose-dependent inhibition of tumor growth. nih.govfrontiersin.org This anti-tumor activity was correlated with the modulation of biomarkers related to cell proliferation and apoptosis. Specifically, immunohistochemical analysis of tumors from treated mice showed a reduction in the proliferation marker Ki67 and an increase in cleaved caspase-3, an indicator of apoptosis. nih.gov

Similarly, in A549 lung cancer xenograft models, twice-daily oral dosing of PF-3758309 resulted in statistically significant tumor growth inhibition. nih.govmedchemexpress.com Studies in pancreatic ductal adenocarcinoma (PDA) models also revealed that PF-3758309 could inhibit the expression of HIF-1α and palladin, proteins involved in cell survival and cytoskeletal organization, both in vitro and in vivo. nih.gov

The table below summarizes the in vitro potency of PF-3758309 against various PAK isoforms and in cellular assays.

Target/AssayMeasurementValue
PAK4Kd2.7 nM
PAK4Ki18.7 ± 6.6 nM
PAK1Ki13.7 ± 1.8 nM
PAK5Ki18.1 ± 5.1 nM
PAK6Ki17.1 ± 5.3 nM
PAK2IC50190 nM
PAK3IC5099 nM
GEF-H1 PhosphorylationIC501.3 nM
Anchorage-Independent Growth (Tumor Cell Panel)IC50 (average)4.7 ± 3.0 nM
Anchorage-Independent Growth (HCT116 cells)IC500.24 ± 0.09 nM

Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Studies

Preclinical studies have been conducted to understand the pharmacokinetic and pharmacodynamic profile of PF-3758309, providing insights into its absorption, distribution, and relationship between drug concentration and its pharmacological effect.

PF-3758309 was developed as an orally available PAK inhibitor. nih.govmedchemexpress.commedchemexpress.com Preclinical pharmacokinetic studies in animal models have shown variable oral bioavailability. In rats, the oral bioavailability was reported to be 20%, while in dogs, it ranged from 39% to 76%. frontiersin.orgresearchgate.net These findings in preclinical species supported its potential for oral administration in further studies. However, it is noted that the clinical translation of this bioavailability was challenging, with very low bioavailability observed in humans. frontiersin.orgresearchgate.net

Animal ModelOral Bioavailability (%)
Rat20%
Dog39-76%

The efficacy of PF-3758309 has been shown to be influenced by the activity of ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp, encoded by the ABCB1 gene) and Breast Cancer Resistance Protein (BCRP). nih.gov These transporters function as efflux pumps, actively removing substrates from cells, which can lead to reduced intracellular drug concentrations and therapeutic resistance.

In vitro studies using Madin-Darby canine kidney (MDCK) cells engineered to overexpress these transporters have demonstrated that PF-3758309 is a substrate for both P-gp and BCRP. nih.gov Transwell assays showed that the permeability of PF-3758309 is low. nih.gov

The interaction with P-gp was found to have a significant impact on the compound's anti-proliferative activity in a panel of colorectal cancer cell lines. A strong correlation was observed between the expression of ABCB1 and resistance to PF-3758309. nih.gov Pharmacological inhibition or shRNA-mediated knockdown of P-gp in resistant cell lines restored sensitivity to PF-3758309, causing a 4- to 100-fold decrease in the IC50 values. nih.gov

In vivo studies using cell line xenograft and patient-derived tumor xenograft (PDTX) models of colorectal cancer further substantiated these findings. A significant correlation was found between tumor ABCB1 gene expression and response to PF-3758309 treatment. nih.gov Moreover, tumor concentrations of PF-3758309 were found to be approximately four times lower in tumors that expressed P-gp, confirming that this efflux transporter plays a crucial role in modulating the in vivo efficacy of the compound. nih.gov While PF-3758309 was also identified as a BCRP substrate, no correlation was found between BCRP (ABCG2) expression and efficacy in the colorectal cancer models tested. nih.gov

TransporterInteraction
P-glycoprotein (P-gp)Substrate
Breast Cancer Resistance Protein (BCRP)Substrate

Investigational Applications and Observed Off Target Activities of Pf 3758309 Dihydrochloride As a Research Probe

Assessment of Kinase Selectivity and Off-Target Engagements

PF-3758309 was developed as a potent inhibitor of p21-activated kinases. nih.gov It demonstrates inhibitory activity against all PAK isoforms, with Ki values of 13.7, 190, 99, 18.7, 18.1, and 17.1 nM for PAK1, PAK2, PAK3, PAK4, PAK5, and PAK6, respectively, in cell-free assays. mdpi.com

To assess its selectivity, PF-3758309 was screened against a panel of 146 human kinases. nih.gov This broad profiling revealed several off-target kinases. Notably, the compound exhibited activity against members of the SRC family kinases , including Src, Yes, and Fyn. nih.gov

Other identified off-target kinases from this screening include:

AMP-activated protein kinase (AMPK)

Ribosomal S6 kinase (RSK) isoforms 1, 2, and 3

Checkpoint kinase 2 (CHK2)

FMS-like tyrosine kinase 3 (FLT3)

Protein kinase C (PKC) isoforms β, γ, μ, and θ

PDK2

Tropomyosin receptor kinase A (TRKA)

AKT3

PRK1

FGR. nih.gov

Current research has not established off-target activity of PF-3758309 against Cyclin-Dependent Kinase 7 (CDK7), Maternal Embryonic Leucine Zipper Kinase (MELK), TANK-binding kinase 1 (TBK1), or WEE1 kinase.

Target Kinase Family/KinaseSpecific Kinases InhibitedReference
SRC Family KinasesSrc, Yes, Fyn nih.gov
Other Identified Off-Target KinasesAMPK, RSK1/2/3, CHK2, FLT3, PKC (β, γ, μ, θ), PDK2, TRKA, AKT3, PRK1, FGR nih.gov

Cellular thermal shift assays (CETSA) combined with liquid chromatography and mass spectrometry were employed to identify potential cellular off-targets of PF-3758309. mdpi.com This analysis revealed that in both 24ST1NLESG cells (a cell line model for HIV-1 latency) and peripheral blood mononuclear cells, PF-3758309 bound to mitogen-activated protein kinase 1 (MAPK1) and protein kinase A (PKA) . mdpi.comnih.gov However, subsequent knockdown of either MAPK1 or PKA did not affect the reversal of HIV-1 latency, indicating that the binding of PF-3758309 to these kinases does not contribute to its activity in this specific biological context. mdpi.com

Modulation of Pre-mRNA Splicing Processes

Recent research has identified PF-3758309 as a potent modulator of pre-mRNA splicing. nih.gov In a study utilizing a cell-based Triple Exon Skipping Luciferase Reporter (TESLR) with a library of FDA-approved drugs, clinical compounds, and tool compounds, PF-3758309 was shown to be a potent splicing modulator. nih.gov The study revealed that PF-3758309 is a nanomolar inhibitor of multiple kinases that are involved in the regulation of the spliceosome. nih.gov

Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT) Activity

Beyond its activity as a kinase inhibitor, PF-3758309 has been shown to inhibit the activity of Nicotinamide Phosphoribosyltransferase (NAMPT), a key enzyme in the NAD salvage pathway. nih.govnih.gov In a cell-free assay, PF-3758309 demonstrated significant inhibition of NAMPT, reducing its activity to 15.8% compared to the control. nih.gov This suggests a dual-inhibitory nature of PF-3758309, targeting both PAKs and NAMPT. nih.gov Molecular docking simulations suggest that the pyrazole (B372694) and imidazole (B134444) moieties of PF-3758309 are involved in its binding to and inhibition of NAMPT. nih.gov

Research into HIV-1 Latency Reversal Mechanisms

PF-3758309 has been identified as a potent inhibitor of HIV-1 latency reversal. mdpi.comnih.govasm.org In a screen of a library of kinase inhibitors, PF-3758309 was the most potent compound at blocking the reversal of HIV-1 latency, irrespective of the latency-reversing agent used. mdpi.comasm.org Its 50% inhibitory concentrations in 24ST1NLESG cells ranged from 0.1 to 1 nM. mdpi.comasm.org

The primary mechanism by which PF-3758309 inhibits the reactivation of latent HIV-1 is through the suppression of the NF-κB signaling pathway. mdpi.comnih.govnih.gov A phospho-protein array analysis revealed that PF-3758309 down-regulates the NF-κB pathway. mdpi.comnih.gov This is consistent with the known role of the NF-κB pathway in HIV-1 transcription.

Exploration in Other Biological Systems

The utility of PF-3758309 as a research probe has been explored in various cancer models.

In the context of neuroblastoma , PF-3758309 has been shown to significantly inhibit cell proliferation and induce cell cycle arrest at the G1 phase and apoptosis in neuroblastoma cell lines. spandidos-publications.com The compound's effects were more pronounced in cells with high expression of PAK4. spandidos-publications.com

In pancreatic ductal adenocarcinoma (PDA) research, PF-3758309 has been investigated for its potential to enhance the efficacy of chemotherapeutic agents. e-century.us Studies have shown that combining PF-3758309 with gemcitabine (B846), 5-fluorouracil, or abraxane leads to a further suppression of cell growth in patient-derived PDA cell lines in vitro. e-century.us In vivo, the combination of PF-3758309 and gemcitabine maximally inhibited tumor growth. e-century.us

Investigational Applications of PF-3758309 Dihydrochloride (B599025) in Different Biological Systems
Biological SystemObserved EffectsReference
NeuroblastomaInhibition of cell proliferation, induction of G1 phase cell cycle arrest and apoptosis. spandidos-publications.com
Pancreatic Ductal AdenocarcinomaEnhanced anti-tumor effects of chemotherapeutic agents (gemcitabine, 5-fluorouracil, abraxane). Inhibition of tumor growth in vivo when combined with gemcitabine. e-century.us

Research Related to Osteoclast Function

Recent studies have explored the potential of PF-3758309 dihydrochloride in regulating osteoclast activity. Osteoclasts are multinucleated cells responsible for bone resorption, and their dysregulation is implicated in various bone diseases. Research has shown that PF-3758309 can inhibit the differentiation and function of these cells.

Specifically, PF-3758309 has been observed to suppress the formation of osteoclasts from their precursor cells, bone marrow-derived macrophages (BMMs). This inhibitory effect is achieved through the modulation of key signaling pathways involved in osteoclastogenesis. The compound has been shown to decrease the expression of receptor activator of nuclear factor-κB ligand (RANKL), a crucial cytokine for osteoclast formation. plos.org

Furthermore, PF-3758309 impacts the cellular machinery of osteoclasts. It has been reported to disrupt the formation of the actin ring and the sealing zone, which are essential structures for the bone-resorbing activity of mature osteoclasts. The table below summarizes the key findings from a study investigating the effects of PF-3758309 on osteoclast function.

Parameter Observation with PF-3758309 Treatment
Osteoclast FormationSignificant reduction in the number of TRAP-positive multinucleated osteoclasts.
Bone Resorption ActivityInhibition of resorption pit formation on dentine slices.
Actin Ring FormationDisruption of the typical actin ring structure in mature osteoclasts.
RANKL-induced SignalingAttenuation of RANKL-induced activation of downstream signaling pathways.

These findings suggest that by targeting PAKs, PF-3758309 can effectively modulate osteoclast function, indicating its potential as a research tool for studying bone biology and diseases associated with excessive bone resorption.

Investigational Use in Pigmentation Research

The role of PF-3758309 dihydrochloride has also been investigated in the context of melanogenesis, the process of melanin (B1238610) production which determines skin, hair, and eye color. This research has highlighted the involvement of PAK4 in pigmentation.

A key study demonstrated that inhibition of PAK4 by PF-3758309 suppresses melanogenesis. nih.gov The compound was found to decrease the production of melanin in B16 melanoma cells stimulated with α-melanocyte-stimulating hormone (α-MSH). nih.gov This effect is mediated through the downregulation of critical transcription factors and enzymes in the melanin synthesis pathway.

The mechanism of action involves the suppression of the cAMP-response element-binding protein (CREB) and microphthalmia-associated transcription factor (MITF), which are master regulators of melanogenic gene expression. nih.gov Consequently, the expression of tyrosinase, a key enzyme in melanin production, is reduced. The table below outlines the effects of PF-3758309 on key molecules in the melanogenesis pathway.

Molecule Effect of PF-3758309 Treatment
Melanin ContentDose-dependent decrease in α-MSH-induced melanin production. nih.gov
Tyrosinase ActivitySignificant reduction in cellular tyrosinase activity.
MITF ExpressionDownregulation of MITF protein and mRNA levels. nih.gov
CREB PhosphorylationInhibition of α-MSH-induced phosphorylation of CREB.

These findings establish PF-3758309 as a valuable chemical probe for studying the signaling pathways that regulate pigmentation and for exploring potential therapeutic strategies for pigmentation disorders. nih.gov

Advanced Research Methodologies Applied to Pf 3758309 Dihydrochloride Studies

High-Throughput Screening and Structure-Based Design in Compound Identification

The initial discovery of PF-3758309 was the result of a comprehensive drug discovery process that integrated high-throughput screening (HTS) and structure-based design. nih.govresearchgate.netnih.govresearchgate.net In one major screening campaign, over 1.3 million unique compounds were assessed to identify initial hits against the target kinase. springernature.com This large-scale screening was followed by a rational, structure-based design approach. This iterative process utilized structural information from multiple distinct chemical series to optimize the compound's potency and selectivity for its primary target, PAK4. nih.govresearchgate.netnih.govresearchgate.net This dual approach of broad screening followed by focused design was crucial in identifying the potent and ATP-competitive pyrrolopyrazole core of PF-3758309. nih.govresearchgate.netnih.gov

Crystallographic Characterization of the PF-3758309/PAK4 Complex

A pivotal step in understanding the molecular interactions between PF-3758309 and its target was the crystallographic characterization of the compound in complex with PAK4. nih.govresearchgate.netnih.gov The X-ray co-crystal structure, available in the Protein Data Bank under the ID code 2x4z, revealed the precise binding mode of PF-3758309 within the ATP-binding site of the PAK4 catalytic domain. researchgate.netspringernature.com This high-resolution structural data elucidated the key hydrogen bond interactions and other molecular contacts that are determinants of the compound's high potency and kinase selectivity. nih.govresearchgate.netnih.gov The crystallographic analysis provided an atomic-level blueprint that was invaluable for the structure-based design efforts, allowing for the rational optimization of the inhibitor. nih.gov

Global High-Content Cellular Analysis for Signaling Pathway Modulation

To elucidate the cellular effects of PF-3758309, researchers employed global high-content cellular analysis. This powerful methodology involves the use of a broad panel of cell-based assays to simultaneously assess the impact of a compound on numerous cellular parameters and signaling pathways. In the case of PF-3758309, a panel of over 113 cell-based assays, encompassing both high-content imaging and functional readouts, was utilized. nih.govbiorxiv.org This comprehensive analysis confirmed that PF-3758309 effectively modulates known PAK4-dependent signaling nodes. nih.govresearchgate.netnih.gov Furthermore, this approach uncovered unexpected links to additional pathways, including the p53 signaling pathway, thereby broadening the understanding of the compound's biological activities. nih.govresearchgate.netnih.gov

Assay TypeNumber of AssaysKey Findings
High-Content & Functional Readouts>113Modulation of known PAK4-dependent signaling nodes; Identification of unexpected links to pathways like p53.

Phosphoproteomic Analysis for Molecular Underpinnings of Activity

Phosphoproteomic analysis has been a key technology for mapping the molecular underpinnings of PF-3758309's activity within the complex environment of a tumor. nih.gov This technique allows for the large-scale identification and quantification of protein phosphorylation events, providing a snapshot of the cellular signaling state. By applying phosphoproteomics to tumors treated with PF-3758309, researchers were able to monitor the activation status of numerous signaling proteins. nih.gov In studies on acute myeloid leukemia (AML) cells, phosphoproteomics was used to profile the impact of the inhibitor and identify determinants of sensitivity. nih.govmdpi.comnih.gov This approach revealed that PF-3758309 inhibited PAK, AMPK, and PKCA activities and reduced the phosphorylation of key proteins involved in cancer cell proliferation. nih.govmdpi.comnih.gov

Cell/Tissue TypeKey Phosphoproteomic Findings
TumorsMonitored amount and activation status of 98 signaling proteins.
AML CellsIdentified inhibition of PAK, AMPK, and PKCA activities; Revealed determinants of sensitivity to the compound.

Cellular Thermal Shift Assays Combined with Mass Spectrometry for Target Engagement Analysis

To confirm that PF-3758309 directly interacts with its intended targets in a cellular context, cellular thermal shift assays (CETSA) coupled with mass spectrometry have been employed. mdpi.com CETSA is a powerful method for verifying target engagement by measuring the thermal stabilization of a protein upon ligand binding. mdpi.com The combination of CETSA with liquid chromatography and mass spectrometry (LC-MS/MS) allows for the identification of cellular off-targets of a drug. mdpi.com In studies investigating the mechanism of PF-3758309, this combined approach was used to ascertain whether off-target binding contributed to its observed biological activities. mdpi.comnih.gov This methodology provides direct biophysical evidence of target engagement within intact cells. mdpi.com

Molecular Dynamics Simulations for Elucidating Inhibitory Mechanisms

Molecular dynamics (MD) simulations have been utilized to provide a dynamic and detailed view of the inhibitory mechanism of PF-3758309 and related compounds. These computational simulations model the movement of atoms in the protein-inhibitor complex over time, offering insights into the stability of the interaction and the specific forces that govern binding. Studies have used MD simulations to investigate the binding modes and inhibitory mechanisms of 7H-pyrrolo[2,3-d]pyrimidine and pyrropyrazole derivatives as PAK4 inhibitors. These simulations help to elucidate the key amino acid residues and the types of interactions, such as hydrogen bonds and van der Waals forces, that are critical for the inhibitory activity of these compounds against PAK4.

Emerging Research Questions and Future Directions for Pf 3758309 Dihydrochloride Research

Comprehensive Elucidation of Off-Target Effects and their Biological Consequences

A significant area of ongoing research revolves around the kinase selectivity profile of PF-3758309 and the functional consequences of its off-target activities. Initially developed as a PAK4 inhibitor, it demonstrates potent, low nanomolar activity against PAK4 but also inhibits other PAK family members, including PAK1, PAK5, and PAK6, with similar potency. medchemexpress.comresearchgate.net Broader kinase screening has revealed that PF-3758309 also interacts with a range of other kinases, which may have overlapping pharmacological effects. chemicalprobes.org

Subsequent detailed investigations have underscored the importance of these off-target interactions. One critical study using CRISPR to knock out the putative target, PAK4, found that PF-3758309 retained its ability to block the growth of melanoma cells with a nearly identical GI50 value. chemicalprobes.org This suggests that the antiproliferative effects of PF-3758309 in certain contexts may be mediated substantially, or even entirely, through off-target mechanisms. chemicalprobes.org

Further research has employed cellular thermal shift assays (CETSA) combined with mass spectrometry to identify other binding partners. In studies investigating its role in HIV-1 latency, PF-3758309 was found to bind to mitogen-activated protein kinase 1 (MAPK1) and protein kinase A (PKA), although knockdown of these specific kinases did not affect the HIV-1 latency reversal pathway. mdpi.comnih.gov

Key Off-Target Kinases Identified for PF-3758309:

Target Kinase Family Specific Kinases Inhibited
p21-Activated Kinases (PAK) PAK1, PAK2, PAK3, PAK4, PAK5, PAK6 medchemexpress.comchemicalprobes.org
Src Family Kinases SRC, FYN, YES chemicalprobes.org
Other Kinases AMPK, RSK, CHEK2, FLT3, various PKC isoforms, AKT3 chemicalprobes.orgaacrjournals.org

Future research must focus on systematically mapping the full spectrum of PF-3758309's molecular targets and dissecting which of these interactions are responsible for its observed cellular effects, from anti-tumor activity to unexpected pathway modulation. This knowledge is crucial not only for interpreting past studies but also for guiding the design of more selective and potentially less toxic therapeutic agents.

Strategies for Developing More Selective PAK Inhibitors Based on PF-3758309 Dihydrochloride (B599025) Insights

The journey of PF-3758309, from its rational design to the termination of its clinical trial due to poor selectivity and adverse events, highlights a critical challenge in kinase drug development: achieving isoform and kinome-level selectivity. frontiersin.orgnih.gov The high degree of structural homology within the ATP-binding sites of the six PAK isoforms makes designing isoform-specific inhibitors particularly difficult. mdpi.com However, the insights gained from PF-3758309 are actively informing strategies to create more refined inhibitors.

Current Strategies for Enhancing PAK Inhibitor Selectivity:

Structure-Based Design: Detailed X-ray crystallography of PF-3758309 bound to PAK4 has illuminated key interactions within the ATP-binding pocket. nih.govresearchgate.netresearchgate.net Future efforts can leverage subtle differences between PAK isoforms, such as the orientation of the DFG motif, to design compounds that selectively target either Group I (PAK1-3) or Group II (PAK4-6) kinases. nih.gov

Allosteric Inhibition: Moving away from the highly conserved ATP-binding site, allosteric inhibitors target unique regulatory domains on the kinase. This approach offers a promising route to achieving greater selectivity. For instance, the allosteric inhibitor KPT-9274 has been noted as a potentially more selective alternative to ATP-competitive compounds like PF-3758309. chemicalprobes.orgmdpi.com

Fragment-Based and Computational Approaches: Novel strategies, including fragment replacement combined with electrostatic surface matching, are being employed to optimize lead compounds. mdpi.com These computational methods allow for the rational design of molecules with improved electrostatic interactions and binding energy, enhancing their potential for selectivity. mdpi.com

Pharmacophore Hybridization: This technique involves combining structural motifs from different known inhibitors. For example, researchers have designed new PAK4 inhibitors by hybridizing the pharmacophore of PF-3758309 with that of other multi-kinase inhibitors to create novel scaffolds. frontiersin.orgnih.gov

The ultimate goal is to develop inhibitors with a therapeutic index high enough for clinical success, which requires minimizing off-target effects that can lead to toxicity. yakhak.org

Investigation of Preclinical Synergy with Other Pathway Modulators and Therapeutic Agents (e.g., Chemotherapeutics)

A highly promising avenue of research for PF-3758309 and other PAK inhibitors is their use in combination therapies. By targeting PAK-mediated signaling, which is often implicated in chemoresistance, PF-3758309 has been shown to enhance the efficacy of various anti-cancer agents in preclinical models. nih.gov

In patient-derived pancreatic ductal adenocarcinoma (PDA) cell lines, combining PF-3758309 with standard chemotherapeutics resulted in a significant suppression of cell growth. nih.gov This synergistic effect was observed with multiple agents, suggesting a broader potential for overcoming resistance in this difficult-to-treat cancer. nih.gov Similarly, in models of adult T-cell leukemia/lymphoma (ATLL), the pan-PAK activity of PF-3758309 demonstrated strong in vitro and in vivo efficacy. aacrjournals.org

Table of Preclinical Combination Studies with PF-3758309:

Cancer Type Combination Agent Observed Effect
Pancreatic Ductal Adenocarcinoma Gemcitabine (B846) Maximally inhibited tumor growth in vivo nih.gov
Pancreatic Ductal Adenocarcinoma 5-Fluorouracil (5-FU) Further suppressed cell growth in vitro nih.gov
Pancreatic Ductal Adenocarcinoma Abraxane Further suppressed cell growth in vitro nih.gov

Future work should expand these studies to other cancer types and explore combinations with a wider range of targeted therapies and immunotherapies. frontiersin.org Identifying the optimal scheduling and sequence of combination treatments will be crucial for translating these preclinical findings into successful clinical strategies. frontiersin.org

Unraveling Mechanisms of Resistance at the Molecular and Cellular Level

While specific mechanisms of acquired resistance to PF-3758309 itself are not yet well-defined, a major emerging research question is how PAK signaling contributes to resistance to other targeted therapies. The activation of PAKs has been identified as a key driver of acquired drug resistance in multiple contexts.

For example, in BRAF-mutant melanomas that develop resistance to BRAF inhibitors, PAKs can reactivate the ERK pathway by phosphorylating CRAF and MEK. nih.gov In cells resistant to combined BRAF/MEK inhibition, PAKs can bypass the need for ERK by activating other survival pathways involving JNK, β-catenin, and mTOR. nih.gov Similarly, elevated expression of PAK1 has been significantly associated with resistance to PI3K inhibitors in lymphomas. aacrjournals.org More recently, activation of PAK and PI3K pathways has been implicated in conferring resistance to the KRASG12C inhibitor sotorasib. researchgate.nettmu.edu.tw

Role of PAKs in Mediating Drug Resistance:

Primary Therapy Cancer Type Mechanism of PAK-Mediated Resistance
BRAF Inhibitors Melanoma PAKs phosphorylate CRAF/MEK to reactivate the ERK pathway nih.gov
PI3K Inhibitors Lymphoma Higher PAK1 expression is associated with resistance aacrjournals.org
KRASG12C Inhibitors (Sotorasib) Various Cancers Activation of PAK and PI3K pathways confers resistance researchgate.nettmu.edu.tw

Future research must focus on elucidating the precise molecular and cellular mechanisms by which PAK signaling is activated in response to therapeutic pressure. Understanding these resistance pathways will be essential for designing rational combination therapies that can either prevent or overcome acquired resistance, a major obstacle in cancer treatment.

Expanding the Utility of PF-3758309 Dihydrochloride as a Mechanistic Probe in Diverse Biological Pathways

Beyond its therapeutic potential, the potent and well-characterized nature of PF-3758309 makes it an invaluable tool for chemical biology. As a mechanistic probe, it allows researchers to investigate the roles of PAKs and other targeted kinases in various cellular processes. nih.gov

Global high-content cellular analysis using PF-3758309 has confirmed its modulation of known PAK4-dependent signaling nodes and, significantly, has identified unexpected connections to additional pathways, most notably involving the tumor suppressor p53. nih.govresearchgate.netnih.gov This discovery opens new avenues for exploring the crosstalk between PAK signaling and fundamental cancer pathways.

Furthermore, PF-3758309 has been used to uncover the role of PAKs in diseases other than cancer. In the context of HIV-1, it was identified as a potent inhibitor of latency reversal. mdpi.comnih.gov Mechanistic studies using the compound revealed that its effect was likely mediated through the down-regulation of the NF-κB signaling pathway, demonstrating a key role for PAK1 and PAK2 in maintaining HIV-1 latency. mdpi.comnih.gov

The continued use of PF-3758309 as a research tool will undoubtedly lead to a deeper understanding of the complex signaling networks governed by PAKs and its other off-target kinases, providing biological insights that extend far beyond its initial development program. nih.gov

Q & A

Q. What is the molecular mechanism of PF 3758309 dihydrochloride as a PAK4 inhibitor, and how can researchers validate its target engagement in cellular models?

this compound inhibits PAK4 by binding to its kinase domain, disrupting downstream signaling pathways involved in cell proliferation and survival. To validate target engagement, researchers should:

  • Perform ChIP-qPCR to assess PAK4-dependent recruitment of transcription factors (e.g., ERα to estrogen response elements (ERE) in target genes like CCND1 and PSEN2) .
  • Combine shRNA-mediated PAK4 knockdown with pharmacological inhibition (e.g., PF 3758309) to confirm phenotype consistency (e.g., reduced colony formation in soft agar assays) .
  • Use MTT proliferation assays to quantify dose-dependent inhibition of PAK4 activity in cancer cell lines (e.g., RL95-2 endometrial carcinoma cells) .

Q. How should researchers design experiments to evaluate the synergistic effects of this compound with chemotherapy agents like gemcitabine?

  • Cell line selection : Use pancreatic cancer models (e.g., MiaPaCa-2, PANC-1, PAN02) with documented PAK4 overexpression .
  • Dose optimization : Test PF 3758309 (e.g., 1–10 µM) alongside gemcitabine (0–200 nM) in a 2D proliferation assay. Synergy can be quantified using the Chou-Talalay combination index .
  • Endpoint assays : Compare cell viability (via ATP-based assays) and apoptosis markers (e.g., cleaved caspase-3) in monotherapy vs. combination groups .

Q. What are the critical considerations for in vivo dosing of this compound in xenograft models?

  • Administration route : Oral dosing in 0.5% methylcellulose at 7.5–30 mg/kg twice daily (BID) has been validated in nude mice with xenograft tumors .
  • Pharmacokinetic monitoring : Measure plasma drug levels to ensure target exposure and correlate with tumor growth inhibition.
  • Toxicity assessment : Monitor body weight, organ histopathology, and hematological parameters to rule off-target effects .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Tumor microenvironment (TME) analysis : Use spatially resolved techniques (e.g., multiplex immunohistochemistry) to assess drug penetration and stromal interactions in xenografts .
  • Metabolomic profiling : Compare intracellular drug activation/metabolism in vitro vs. in vivo using LC-MS to identify bioavailability limitations .
  • Resistance modeling : Generate PAK4-mutant cell lines via CRISPR-Cas9 to test if in vivo resistance arises from kinase domain mutations.

Q. What methodological strategies optimize this compound’s use in studying PAK4’s role in cell cycle regulation?

  • Synchronized cell populations : Use serum starvation or thymidine block to arrest cells in G0/G1, then treat with PF 3758309 to assess PAK4’s role in G1/S transition via flow cytometry .
  • Transcriptomic integration : Pair RNA-seq with PF 3758309 treatment to identify PAK4-regulated genes (e.g., cyclins, CDKs) and validate using siRNA rescue experiments .
  • Live-cell imaging : Track real-time cell cycle progression in PAK4-knockout cells treated with PF 3758309 to dissect dynamic effects .

Q. How should researchers address batch-to-batch variability in this compound for reproducible results?

  • Quality control (QC) assays : Require suppliers to provide HPLC purity certificates (>98%) and mass spectrometry data confirming molecular weight (490.62 g/mol; C₂₅H₃₀N₈OS) .
  • In-house validation : Perform dose-response curves in a reference cell line (e.g., RL95-2) with each batch to ensure consistent IC₅₀ values .
  • Solubility testing : Pre-dissolve PF 3758309 in DMSO at 10 mM and verify solubility in assay buffers (e.g., RPMI-1640) to avoid precipitation .

Q. What are the best practices for analyzing PAK4 inhibition’s impact on transcriptional regulation using this compound?

  • ChIP-seq optimization : Crosslink cells with 1% formaldehyde for 10 minutes, immunoprecipitate ERα, and sequence DNA to map PAK4-dependent chromatin binding sites .
  • CRISPR interference (CRISPRi) : Combine PF 3758309 treatment with dCas9-KRAB targeting PAK4 enhancers to dissect kinase-dependent vs. -independent transcriptional effects.
  • Data normalization : Use spike-in controls (e.g., Drosophila chromatin) to correct for technical variability in ChIP-qPCR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.